molecular formula C11H13ClO3 B8686273 Methyl 5-chloro-2-isopropoxy-benzoate

Methyl 5-chloro-2-isopropoxy-benzoate

Cat. No.: B8686273
M. Wt: 228.67 g/mol
InChI Key: KZMNQUYIJQOFIE-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-isopropoxy-benzoate (CAS: Not explicitly provided in evidence) is a substituted aromatic ester characterized by a benzoate backbone with two functional groups: a chlorine atom at the 5-position and an isopropoxy group at the 2-position. Its molecular formula is C₁₁H₁₃ClO₃, with a molecular weight of 228.67 g/mol (calculated).

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

methyl 5-chloro-2-propan-2-yloxybenzoate

InChI

InChI=1S/C11H13ClO3/c1-7(2)15-10-5-4-8(12)6-9(10)11(13)14-3/h4-7H,1-3H3

InChI Key

KZMNQUYIJQOFIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Cl)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-chloro-2-isopropoxy-benzoate with analogous methyl esters and substituted benzoates, focusing on structural features, substituent effects, and inferred properties.

Substituted Benzoate Esters
Compound Name Substituents Molecular Formula Key Properties/Applications (Inferred)
This compound 5-Cl, 2-isopropoxy C₁₁H₁₃ClO₃ Likely higher polarity due to Cl; bulky substituent may reduce solubility in non-polar solvents. Potential intermediate in agrochemical/pharmaceutical synthesis.
3-Methoxy-4-(methoxycarbonyl)phenylboronic acid 3-OCH₃, 4-(COOCH₃) C₉H₁₁BO₅ Boronic acid functionality suggests use in Suzuki couplings. Methoxy groups enhance stability .
Methyl shikimate Cyclic ester of shikimic acid C₇H₁₀O₅ Key biosynthetic intermediate (e.g., in aromatic amino acid pathways). Polar due to hydroxyl groups .


Key Observations :

  • Chlorine vs. Methoxy Groups : The 5-Cl substituent in the target compound increases molecular polarity and may enhance electrophilic reactivity compared to methoxy-substituted analogs (e.g., compounds in ).
Diterpene-Derived Methyl Esters

Compounds such as sandaracopimaric acid methyl ester (C₂₁H₃₂O₂) and torulosic acid methyl ester (C₂₁H₃₀O₃) from Austrocedrus chilensis resin () are structurally distinct due to their fused terpene skeletons. However, their esterification with methanol highlights shared synthetic strategies (e.g., Fischer esterification) with the target compound. Notably:

  • Polarity : The diterpene esters are less polar than this compound due to larger hydrophobic skeletons.
  • Applications : Terpene esters are often used in fragrances or antimicrobial agents, whereas chloro-aromatic esters are more likely to serve as synthetic intermediates.
Aliphatic Methyl Esters

Compounds like methyl palmitate (C₁₇H₃₄O₂) and methyl isostearate (C₁₉H₃₈O₂) () are saturated fatty acid esters. Comparisons include:

  • Solubility : Aliphatic esters are highly lipophilic, whereas the target compound’s aromatic ring and Cl substituent increase water solubility marginally.
  • Thermal Stability : Linear aliphatic esters typically have lower melting points (e.g., methyl palmitate: ~28°C) compared to aromatic esters, which may solidify at higher temperatures.

Reactivity Insights :

  • The electron-withdrawing Cl group activates the ring toward electrophilic substitution at the 2- and 4-positions but deactivates it toward nucleophilic attack.
  • The ester group is susceptible to hydrolysis under basic conditions, a property shared with other methyl esters (e.g., methyl shikimate ).

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